molecular formula C20H20N2O2 B3849088 1'-(4-nitrobenzyl)spiro[indene-1,4'-piperidine]

1'-(4-nitrobenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B3849088
M. Wt: 320.4 g/mol
InChI Key: NTFZMKOTKBROPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] is a chemical compound that has gained significant attention in the field of scientific research. It is a spirocyclic compound that has been synthesized using various methods. The compound has been extensively studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, it is believed to act as a modulator of the GABAergic system. The compound has been shown to increase the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to a decrease in neuronal excitability and can explain the compound's anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in anxiety and depression. The compound has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] in lab experiments is its ability to modulate the GABAergic system. This makes it a useful tool for studying the role of GABA receptors in various physiological processes. However, one limitation of using the compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several future directions for research on 1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine]. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-(4-nitrobenzyl)spiro[indene-1,4'-piperidine] is a spirocyclic compound that has potential applications in the field of medicine and pharmacology. It has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant properties. The compound modulates the GABAergic system and has several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on the compound.

properties

IUPAC Name

1'-[(4-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-22(24)18-7-5-16(6-8-18)15-21-13-11-20(12-14-21)10-9-17-3-1-2-4-19(17)20/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZMKOTKBROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(4-Nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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